6-Bromo-4-ethynylquinoline
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Overview
Description
6-Bromo-4-ethynylquinoline is a heterocyclic aromatic compound with the molecular formula C11H6BrN and a molecular weight of 232.08 g/mol . It belongs to the quinoline family, which is known for its wide range of biological and pharmacological activities . The presence of a bromine atom at the 6th position and an ethynyl group at the 4th position makes this compound unique and of significant interest in various fields of research.
Preparation Methods
The synthesis of 6-Bromo-4-ethynylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the use of 4-bromoaniline and ethyl propiolate as starting materials . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinoline ring. The reaction conditions often include the use of solvents like methanol and diphenyl ether, and the reactions are carried out under nitrogen protection to prevent oxidation .
For industrial production, the process can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
6-Bromo-4-ethynylquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives with different functional groups.
The major products formed from these reactions depend on the reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce a wide range of functional groups into the quinoline ring .
Scientific Research Applications
6-Bromo-4-ethynylquinoline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Bromo-4-ethynylquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or other enzymes involved in signal transduction pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
6-Bromo-4-ethynylquinoline can be compared with other quinoline derivatives such as 6-Bromo-4-hydroxyquinoline and 6-Bromo-4-methoxyquinoline . While these compounds share a similar quinoline core structure, the presence of different functional groups at the 4th position imparts unique chemical and biological properties to each compound. For instance, 6-Bromo-4-hydroxyquinoline has a hydroxyl group, which can enhance its solubility and reactivity compared to the ethynyl group in this compound .
Properties
Molecular Formula |
C11H6BrN |
---|---|
Molecular Weight |
232.08 g/mol |
IUPAC Name |
6-bromo-4-ethynylquinoline |
InChI |
InChI=1S/C11H6BrN/c1-2-8-5-6-13-11-4-3-9(12)7-10(8)11/h1,3-7H |
InChI Key |
UHPPEIIGVBHKRZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C2C=C(C=CC2=NC=C1)Br |
Origin of Product |
United States |
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